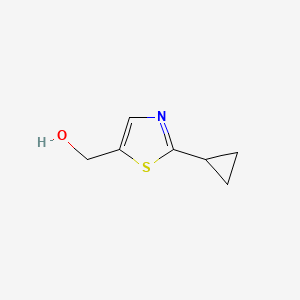

(2-Cyclopropylthiazol-5-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-4-6-3-8-7(10-6)5-1-2-5/h3,5,9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWLWJHRNASHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694170 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267174-19-5 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclopropylthiazol 5 Yl Methanol and Its Analogs

Strategic Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a critical step in the synthesis of (2-Cyclopropylthiazol-5-yl)methanol. The renowned Hantzsch thiazole synthesis and its modern variations stand as a primary and versatile method for this purpose. Concurrently, a variety of alternative cyclization reactions have been developed to offer different pathways to the thiazole nucleus, providing flexibility in substrate scope and reaction conditions.

Hantzsch Thiazole Synthesis and its Modern Variants

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry. masterorganicchemistry.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. byjus.commoldb.com For the synthesis of the 2-cyclopropylthiazole (B2563669) core, this would typically involve the reaction of cyclopropanecarbothioamide (B1358230) with an appropriate α-halocarbonyl compound. A suitable reaction partner for constructing the desired substitution pattern is ethyl 2-chloro-3-oxopropanoate. The reaction proceeds through initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring.

Modern advancements in the Hantzsch synthesis have focused on improving yields, shortening reaction times, and employing more environmentally benign conditions. These include the use of microwave irradiation, solid-phase synthesis techniques, and various catalysts to drive the reaction forward efficiently. chemicalbook.comnih.govrsc.org For instance, one-pot multicomponent versions of the Hantzsch reaction have been developed, which streamline the process by combining multiple steps without the need for isolating intermediates. nih.gov

A crucial starting material for this synthesis is cyclopropanecarbothioamide . Its preparation can be achieved through a two-step process starting from the commercially available cyclopropanecarbonyl chloride. nih.gov First, cyclopropanecarbonyl chloride is treated with ammonia (B1221849) to form cyclopropanecarboxamide . chemicalbook.comgoogle.com Subsequently, the carboxamide is converted to the corresponding thioamide using a thionating agent such as Lawesson's reagent. nih.govrsc.org

| Reagent 1 | Reagent 2 | Product | Reference |

| Cyclopropanecarbonyl chloride | Ammonia | Cyclopropanecarboxamide | chemicalbook.com |

| Cyclopropanecarboxamide | Lawesson's reagent | Cyclopropanecarbothioamide | nih.gov |

| Cyclopropanecarbothioamide | Ethyl 2-chloro-3-oxopropanoate | Ethyl 2-cyclopropylthiazole-5-carboxylate | Inferred |

Alternative Cyclization Reactions for Thiazole Formation

Beyond the Hantzsch synthesis, other cyclization strategies provide access to the thiazole ring. One such method involves the reaction of thioamides with α-diazoketones. Another approach utilizes the reaction of enaminones with thioamides, which can be promoted by various catalysts. nih.gov Furthermore, three-component reactions involving anilines, arylacetic acids, and elemental sulfur have been reported for the synthesis of benzothiazoles, and similar principles can be adapted for the formation of thiazole rings. orgsyn.org These alternative methods can offer advantages in terms of substrate compatibility and may be suitable for the synthesis of analogs of this compound with different substitution patterns.

Methodologies for Introducing the Hydroxymethyl Group at the C-5 Position

The introduction of the hydroxymethyl group at the C-5 position of the thiazole ring is a key transformation in the synthesis of the target molecule. This is most commonly achieved through the reduction of a carboxylic acid or its ester derivative.

Reductive Transformations of Carboxylic Acid Derivatives

A straightforward and widely used method for obtaining this compound is the reduction of the corresponding carboxylic acid, 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid . chemicalbook.comgoogle.com This carboxylic acid is a known compound and serves as a direct precursor. The reduction can be effectively carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.comyoutube.commasterorganicchemistry.comyoutube.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by reduction of the resulting carboxylate salt to the primary alcohol.

Alternatively, borane (B79455) (BH₃) complexes, such as BH₃·THF, are also highly effective for the reduction of carboxylic acids and offer the advantage of being more chemoselective than LiAlH₄ in the presence of other reducible functional groups. nih.govic.ac.uklibretexts.org

| Starting Material | Reagent | Product | Reference |

| 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | masterorganicchemistry.commasterorganicchemistry.com |

| 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | Borane (BH₃·THF) | This compound | nih.govlibretexts.org |

The ester derivative, ethyl 2-cyclopropylthiazole-5-carboxylate, which can be synthesized via the Hantzsch reaction as previously described, can also be reduced to the target alcohol using LiAlH₄.

Hydroxymethylation Reactions via Formaldehyde (B43269) or Equivalents

Direct hydroxymethylation at the C-5 position of a pre-formed 2-cyclopropylthiazole ring presents another synthetic possibility, although it is generally less common for this specific position. Such reactions would typically involve the use of formaldehyde or a formaldehyde equivalent. However, controlling the regioselectivity of electrophilic substitution on the thiazole ring can be challenging. The electron density of the thiazole ring generally makes the C-5 position susceptible to electrophilic attack, but the presence of other substituents can influence the outcome. youtube.com

An alternative, though more circuitous, route could involve the formylation of 2-cyclopropylthiazole to produce 2-Cyclopropylthiazole-5-carbaldehyde , a known compound. moldb.comsigmaaldrich.comsigmaaldrich.com This aldehyde could then be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Approaches for Incorporating the Cyclopropyl (B3062369) Moiety at the C-2 Position

The introduction of the cyclopropyl group at the C-2 position of the thiazole ring is most directly achieved through the selection of the appropriate starting material in the Hantzsch synthesis. As outlined in section 2.1.1, the use of cyclopropanecarbothioamide as the thioamide component directly installs the cyclopropyl group at the desired C-2 position of the resulting thiazole ring. This approach is efficient as it incorporates the cyclopropyl moiety during the initial ring-forming step.

Cyclopropylation Reactions in Thiazole Chemistry

The introduction of a cyclopropyl group onto a thiazole ring can be achieved through various synthetic strategies. While direct C-H cyclopropylation of a pre-formed thiazole ring is challenging, the more common and effective approach involves the construction of the thiazole ring using a cyclopropyl-containing building block.

One of the most established methods for thiazole synthesis is the Hantzsch reaction. youtube.com In the context of synthesizing 2-cyclopropylthiazoles, this reaction would involve the condensation of a cyclopropyl thioamide (e.g., cyclopropanecarbothioamide) with an α-haloketone or α-haloaldehyde. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen, which is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Another approach is the Cook-Heilborn synthesis, which can produce 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com To incorporate a cyclopropyl group at the 2-position, a cyclopropyl-containing dithioate or a related reagent would be required.

The table below summarizes key starting materials for incorporating a cyclopropyl group into a thiazole ring via classical synthesis methods.

| Synthesis Method | Cyclopropyl-Containing Reagent | Co-reactant | Resulting Thiazole |

| Hantzsch Synthesis | Cyclopropanecarbothioamide | α-Halocarbonyl | 2-Cyclopropylthiazole derivative |

| Tcherniac's Synthesis | Cyclopropyl thiocyanate (B1210189) derivative | Sulfur compound + Acid | 2-Cyclopropylthiazole derivative |

Cross-Coupling Strategies with Cyclopropyl Building Blocks

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been successfully applied to thiazole chemistry. These methods are particularly useful for creating analogs of this compound by coupling a cyclopropyl unit to a pre-functionalized thiazole core, or vice-versa.

Commonly employed cross-coupling reactions in this context include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of 2-cyclopropylthiazoles, this could involve the reaction of a 2-halothiazole with cyclopropylboronic acid or its esters in the presence of a palladium catalyst and a base. Researchers have successfully developed methods for preparing thiazoleboronic acid esters for use in such couplings.

Stille Coupling: This method utilizes an organotin compound (stannane) and an organohalide. A 2-cyclopropylthiazole could be synthesized by reacting a 2-(tributylstannyl)thiazole (B110552) with a cyclopropyl halide, or more commonly, by reacting a 2-halothiazole with a cyclopropylstannane, catalyzed by palladium.

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide. The synthesis could proceed via the palladium-catalyzed reaction of a 2-halothiazole with a cyclopropylzinc reagent.

Radical Cross-Coupling: Emerging methods in radical chemistry offer new pathways for synthesis. Decarboxylative coupling, for instance, can form C-C bonds by coupling carboxylic acids, potentially allowing for the connection of a cyclopropyl group to a thiazole ring without the need for pre-functionalized organometallics. youtube.com

The following table compares different cross-coupling strategies for this synthetic goal.

| Coupling Reaction | Cyclopropyl Building Block | Thiazole Building Block | Catalyst System (Typical) |

| Suzuki-Miyaura | Cyclopropylboronic acid/ester | 2-Halothiazole | Pd(PPh₃)₄, Na₂CO₃ |

| Stille | Cyclopropyltrialkylstannane | 2-Halothiazole | Pd(PPh₃)₄ |

| Negishi | Cyclopropylzinc halide | 2-Halothiazole | Pd(dba)₂ |

Chemo- and Regioselective Synthesis Strategies for Complex Thiazole Architectures

The thiazole ring possesses distinct electronic properties that govern its reactivity, enabling selective functionalization at different positions. The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation by strong bases (like n-butyllithium) followed by reaction with an electrophile. pharmaguideline.com This position is also prone to nucleophilic attack. pharmaguideline.com Conversely, the C5 position is relatively electron-rich, making it the preferred site for electrophilic substitution reactions like halogenation or sulfonation. pharmaguideline.com The C4 position is generally less reactive than C2 or C5.

This differential reactivity is the cornerstone of chemo- and regioselective synthesis. For example, to build a complex analog of this compound, one could start with 2-cyclopropylthiazole. An electrophilic aromatic substitution reaction would selectively introduce a functional group handle at the C5 position. This handle could then be elaborated into the required hydroxymethyl group.

The synthesis of tri-substituted thiazoles, which are common in medicinal chemistry, requires careful planning to control the placement of each substituent. nih.gov By choosing the appropriate sequence of reactions—leveraging the inherent reactivity of the C2, C4, and C5 positions—chemists can construct complex thiazole architectures with high precision.

Development of Novel and Efficient Synthetic Routes

Recent advancements in synthetic organic chemistry have focused on improving efficiency, reducing environmental impact, and lowering costs. These principles have been successfully applied to the synthesis of thiazole derivatives.

Several MCRs have been developed for the synthesis of thiazoles. nih.govnih.gov For instance, a one-pot reaction between an arylglyoxal, a thioamide, and another nucleophilic component can rapidly generate highly substituted thiazoles. acs.orgresearchgate.net A chemoenzymatic MCR using trypsin as a catalyst has been reported to produce thiazole derivatives in high yields under mild conditions. nih.gov These reactions offer a powerful tool for creating diverse libraries of thiazole analogs for screening purposes.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Key Feature | Reference |

| Chemoenzymatic | Benzoyl isothiocyanate | Secondary amine | Dimethyl acetylenedicarboxylate | Trypsin, 45 °C | Mild, high yield | nih.gov |

| Domino Reaction | Arylglyoxal | Cyclic 1,3-dicarbonyl | Thioamide | Water, Microwave | Catalyst-free, green solvent | researchgate.net |

| Lawsone-based | Lawsone | Arylglyoxal | Thiobenzamide | Acetic acid | Catalyst-free, access to hybrids | acs.org |

| HFIP-Mediated | Aryl glyoxal | Aryl thioamide | Pyrazolone | HFIP, Room Temp | Metal-free, recyclable solvent | acs.org |

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. bohrium.commdpi.com These principles are increasingly being incorporated into thiazole synthesis. bepls.com

Key green strategies include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.netbohrium.com

Alternative Energy Sources: Employing microwave irradiation or ultrasonication to accelerate reactions, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating. researchgate.netbohrium.com

Catalysis: Using recyclable, non-toxic catalysts, such as silica-supported tungstosilicic acid or enzymes, to improve efficiency and reduce waste. nih.govresearchgate.net

Atom Economy: Designing reactions, such as MCRs, where the maximum number of atoms from the starting materials are incorporated into the final product. bohrium.com

These approaches not only reduce the environmental footprint of thiazole synthesis but also often lead to safer and more efficient processes. bepls.com

The ability to perform reactions under catalyst-free conditions or with recyclable catalysts further enhances cost-effectiveness. acs.orgresearchgate.net Several reported procedures for thiazole synthesis explicitly mention successful gram-scale synthesis, demonstrating their applicability beyond the laboratory bench and toward larger-scale production. acs.orgacs.org The efficiency and reduced waste associated with these methods make them highly attractive for the industrial synthesis of pharmaceutically important thiazole derivatives.

Advanced Spectroscopic and Structural Characterization Techniques for Thiazole Methanol Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound, including the connectivity of atoms and their chemical environment.

One-dimensional ¹H and ¹³C NMR spectra are the cornerstone of structural analysis for organic molecules. For (2-Cyclopropylthiazol-5-yl)methanol, these spectra reveal the number and types of protons and carbons, respectively, and provide clues about their immediate electronic surroundings.

The ¹H NMR spectrum is expected to show distinct signals for the thiazole (B1198619) ring proton, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the cyclopropyl (B3062369) ring. The thiazole proton (H-4) typically appears as a singlet in the aromatic region. The methylene protons (-CH₂OH) would also likely present as a singlet, though coupling to the hydroxyl proton may be observed under certain conditions. The cyclopropyl protons exhibit a more complex splitting pattern due to geminal and vicinal couplings, appearing as multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the thiazole ring will resonate in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbon of the methanol group will appear in the typical range for an alcohol-bearing carbon, while the cyclopropyl carbons will be found in the upfield aliphatic region.

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Cyclopropyl-CH | ~2.10 (m, 1H) | ~15.0 |

| Cyclopropyl-CH₂ | ~1.10 (m, 4H) | ~10.0 |

| Thiazole C2 | - | ~170.0 |

| Thiazole C4 | ~7.60 (s, 1H) | ~120.0 |

| Thiazole C5 | - | ~145.0 |

| -CH₂OH | ~4.80 (s, 2H) | ~58.0 |

| -OH | Variable | - |

Note: The predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons within the cyclopropyl ring. The absence of a cross-peak between the thiazole proton (H-4) and the methylene protons (-CH₂OH) would confirm their separation by a quaternary carbon (C-5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for the thiazole C-4, the methylene group, and the cyclopropyl carbons based on the chemical shifts of their attached protons.

The cyclopropyl protons to the thiazole C-2.

The methylene protons (-CH₂OH) to the thiazole C-4 and C-5.

The thiazole proton (H-4) to the thiazole C-2 and C-5, as well as the methylene carbon.

These 2D NMR experiments, in conjunction, provide a complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₇H₉NOS), HRMS would be used to confirm its elemental composition.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 156.0483 | (To be determined experimentally) |

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound and for analyzing complex mixtures. In the context of this compound synthesis, LC-MS would be used to monitor the progress of the reaction, identify any byproducts, and determine the purity of the final product. The retention time from the LC provides one level of identification, while the mass spectrum of the eluting peak provides definitive confirmation of the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, thiazole, and cyclopropyl groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicative of hydrogen bonding.

C-H Stretches: Absorptions for the sp² C-H bond of the thiazole ring are expected around 3100 cm⁻¹. The sp³ C-H stretches of the cyclopropyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretches: The thiazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond of the primary alcohol is expected to appear as a strong band in the 1000-1260 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200-3600 |

| Thiazole C-H | C-H Stretch | ~3100 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Thiazole Ring | C=N, C=C Stretches | 1500-1650 |

| Alcohol C-O | C-O Stretch | 1000-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore, the part of the molecule responsible for its color.

In thiazole derivatives, the electronic transitions are typically of the π → π* and n → π* type. The thiazole ring itself is an aromatic heterocycle, and its π-electron system gives rise to characteristic UV absorption bands. The electronic properties of the thiazole ring can be significantly influenced by the nature and position of its substituents. For instance, the presence of an auxochrome, such as a hydroxyl group (-OH), or a chromophore, like a cyclopropyl group, can cause a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Research on various thiazole derivatives has provided insights into their electronic absorption characteristics. For example, studies on carbazole-thiazole dyes have shown strong absorption bands in the range of 363–366 nm, which are attributed to π → π* transitions. nih.gov The molar extinction coefficients for these transitions are typically high, indicating a high probability of these electronic transitions occurring. nih.gov Another study on thiazole-containing chromophores designed for nonlinear optics reported on the electronic properties, highlighting the electron-deficient nature of the thiazole ring. rsc.org

Table 1: Illustrative UV-Vis Absorption Data for Related Thiazole Derivatives

| Compound/System | Solvent | λmax (nm) | Transition Type | Reference |

| Carbazole-Thiazole Dyes | Chloroform | 363-366 | π → π | nih.gov |

| Thiazole | Gas Phase | ~230 | π → π | researchgate.net |

| Substituted Thiazole Chromophores | Various | Varies | π → π, n → π | rsc.org |

This table provides representative data for related compounds to illustrate the typical absorption ranges for thiazole derivatives. The exact λmax for this compound would require experimental determination.

The characterization of the chromophore in this compound through UV-Vis spectroscopy would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and recording its absorption spectrum over the UV-Vis range (typically 200-800 nm). The resulting spectrum would provide valuable information on the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis (if applicable to related compounds)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For thiazole-methanol compounds, X-ray crystallography can reveal the spatial relationship between the thiazole ring, the cyclopropyl group, and the methanol substituent.

While a crystal structure for this compound is not publicly available, the structures of numerous related thiazole derivatives have been determined using this technique. rsc.orgcardiff.ac.uk These studies have confirmed the planarity of the thiazole ring and have provided detailed insights into the conformational preferences of various substituents. For example, in a study of [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol, X-ray crystallography revealed a nearly planar conformation between the thiazole and thiophene (B33073) rings, suggesting significant π-conjugation. The study also identified intermolecular hydrogen bonding involving the methanol group, which plays a crucial role in the solid-state packing of the molecules.

The application of X-ray crystallography to this compound would first require the growth of a single crystal of suitable size and quality. If successful, the analysis would yield a detailed structural model. Key parameters that would be determined include:

Bond lengths and angles within the thiazole ring, confirming its aromatic character.

The conformation of the cyclopropyl group relative to the thiazole ring.

The orientation of the methanol substituent .

Intermolecular interactions , such as hydrogen bonds involving the hydroxyl group and the nitrogen atom of the thiazole ring, which dictate the crystal packing.

Table 2: Representative Crystallographic Data for a Related Thiazole Derivative: [5-(2-Methyl-1,3-Thiazol-4-yl)-2-Thienyl]methanol

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Unit Cell Volume (ų) | 784.3 | |

| Dihedral Angle (thiophene-thiazole) (°) | 4.81–6.23 | |

| N1–H···O Hydrogen Bond Distance (Å) | 2.89 |

This table presents data for a structurally related compound to illustrate the type of information that can be obtained from an X-ray crystallographic study.

The structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of thiazole-methanol compounds. It can aid in the interpretation of spectroscopic data and provide a basis for computational modeling studies.

Theoretical and Computational Investigations of 2 Cyclopropylthiazol 5 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for determining the ground-state properties of molecules by calculating the electron density. A typical DFT study on (2-Cyclopropylthiazol-5-yl)methanol would involve geometry optimization to find the lowest energy structure. This process provides key data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, calculations could be performed using the B3LYP functional with a 6-311G(d,p) basis set to achieve a balance between accuracy and computational cost. bhu.ac.in The optimized geometry is crucial for understanding steric and electronic effects within the molecule.

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations (Note: The following data is hypothetical and for illustrative purposes, based on typical values from computational studies on similar heterocyclic molecules.)

| Parameter | Bond/Angle Definition | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-S1 | 1.75 | |

| C4-C5 | 1.38 | |

| N3-C4 | 1.39 | |

| C2-N3 | 1.32 | |

| C5-C6 (methanol) | 1.51 | |

| C6-O7 (methanol) | 1.43 | |

| C2-C8 (cyclopropyl) | 1.50 | |

| **Bond Angles (°) ** | ||

| S1-C2-N3 | 115.2 | |

| C2-N3-C4 | 110.5 | |

| N3-C4-C5 | 115.8 | |

| C4-C5-S1 | 111.5 | |

| S1-C5-C6 | 125.0 | |

| N3-C2-C8 | 122.0 | |

| C5-C6-O7 | 112.5 | |

| Dihedral Angles (°) | ||

| N3-C2-C8-C9 | 15.0 |

This is an interactive data table. You can sort and filter the data as needed.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.65 |

| Ionization Potential (I) | -E(HOMO) | 6.85 |

| Electron Affinity (A) | -E(LUMO) | 1.20 |

| Electronegativity (χ) | (I + A) / 2 | 4.025 |

| Chemical Hardness (η) | (I - A) / 2 | 2.825 |

This is an interactive data table. You can sort and filter the data as needed.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation.

This compound possesses several rotatable bonds, primarily the C-C bond between the thiazole (B1198619) ring and the methanol (B129727) group, the C-O bond of the methanol group, and the C-C bond linking the cyclopropyl (B3062369) group to the thiazole ring. This flexibility allows the molecule to adopt various conformations. frontiersin.org Conformational analysis aims to identify the most stable of these arrangements, known as energy minima. mdpi.com This can be achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformers and the energy barriers between them. Such studies can highlight specific conformations stabilized by intramolecular interactions, such as hydrogen bonds.

Table 3: Relative Energies of Plausible Conformers of this compound (Note: The following data is hypothetical and for illustrative purposes. Energies are relative to the most stable conformer.)

| Conformer | Dihedral Angle (C4-C5-C6-O7) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -65° (gauche) | 0.00 | 60.5 |

| 2 | 180° (anti) | 1.20 | 25.1 |

This is an interactive data table. You can sort and filter the data as needed.

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including the influence of the surrounding environment. arxiv.org By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how intermolecular interactions affect its conformational preferences and dynamics. nih.gov For this compound, the polar thiazole ring and the hydroxyl group are expected to form hydrogen bonds with polar solvents like water or methanol. rsc.org These interactions can stabilize certain conformations over others compared to the gas phase or a non-polar solvent. MD simulations can track the trajectories of all atoms, providing insights into the flexibility of the molecule and the lifetime of specific conformations and intermolecular hydrogen bonds. unife.it

Prediction of Spectroscopic Properties via Computational Methods

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or identifying the compound. DFT calculations, for example, can be used to compute the vibrational frequencies corresponding to an infrared (IR) spectrum. Furthermore, by employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). google.com These predicted spectra can be compared with experimental results to confirm the molecular structure.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is hypothetical and for illustrative purposes, referenced against TMS.)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 (Thiazole) | 168.5 | H (on C4) | 7.80 |

| C4 (Thiazole) | 142.1 | H (on C6, CH₂) | 4.75 |

| C5 (Thiazole) | 125.8 | H (on O7, OH) | 3.50 (variable) |

| C6 (Methanol) | 58.2 | H (on C8, CH) | 2.10 |

| C8 (Cyclopropyl) | 15.5 | H (on C9/C10, CH₂) | 0.95 |

This is an interactive data table. You can sort and filter the data as needed.

Simulated NMR, IR, and UV-Vis Spectra for Experimental Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectral characteristics of molecules like this compound. These simulations provide valuable data that can aid in the interpretation of experimental spectra and confirm the chemical structure of newly synthesized compounds.

Simulated NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with a DFT functional such as B3LYP.

For a molecule like this compound, the simulated ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl, thiazole, and methanol groups. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the thiazole ring are expected to appear in the aromatic region, while the methanol proton's chemical shift would be sensitive to solvent and hydrogen bonding effects. Similarly, ¹³C NMR spectra can be simulated to predict the chemical shifts of each carbon atom, providing a complete picture of the carbon skeleton. scielo.org.zaresearchgate.netacs.org

Simulated IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. Computational frequency calculations using DFT methods can predict the vibrational frequencies and intensities of this compound. researchgate.netresearchgate.net

Key vibrational modes for this compound would include:

O-H stretching of the methanol group, typically appearing as a broad band in the high-frequency region.

C-H stretching vibrations from the cyclopropyl and thiazole rings.

C=N and C=C stretching vibrations characteristic of the thiazole ring.

C-S stretching of the thiazole ring.

C-O stretching of the methanol group.

Simulated UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra. acs.orgrsc.orgekb.eg The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the electronic transitions would likely involve π → π* and n → π* transitions associated with the thiazole ring's conjugated system. The solvent environment can significantly influence the UV-Vis spectrum, and computational models can account for these effects using methods like the Polarizable Continuum Model (PCM).

| Spectroscopic Data Type | Predicted Key Features for this compound | Typical Computational Method |

| ¹H NMR | Signals for cyclopropyl, thiazole, and methanol protons. | GIAO/DFT (e.g., B3LYP) |

| ¹³C NMR | Distinct peaks for each carbon atom in the molecule. | GIAO/DFT (e.g., B3LYP) |

| IR | O-H, C-H, C=N, C=C, C-S, and C-O stretching vibrations. | DFT (e.g., B3LYP) |

| UV-Vis | π → π* and n → π* electronic transitions. | TD-DFT (e.g., B3LYP) |

Computational Design and Virtual Screening of Novel this compound Derivatives

Computational techniques are pivotal in the rational design of novel molecules with desired biological activities. For this compound, these methods can be employed to design derivatives with enhanced therapeutic potential, for example, as enzyme inhibitors.

The process typically begins with identifying a biological target, such as an enzyme implicated in a disease. Virtual screening is then used to evaluate a large library of virtual compounds, including derivatives of this compound, for their potential to bind to the target's active site. mdpi.commdpi.combohrium.comresearchgate.net

Molecular Docking: A key technique in virtual screening is molecular docking. This method predicts the preferred orientation of a ligand (the derivative) when bound to a receptor (the enzyme) to form a stable complex. The strength of the interaction is estimated by a scoring function, which typically calculates a binding energy or affinity. nih.govnih.govbohrium.com Derivatives of this compound can be designed by modifying its structure, for instance, by adding or altering substituents on the thiazole ring or the methanol group. These virtual derivatives are then docked into the active site of the target enzyme.

| Derivative Design Strategy | Target Property to Enhance | Example Modification |

| Structure-Based Design | Binding affinity to a specific enzyme. | Adding hydrogen bond donors/acceptors. |

| Ligand-Based Design | Similarity to known active compounds. | Modifying the scaffold to mimic a known inhibitor. |

| Fragment-Based Design | Building a novel inhibitor from small fragments. | Growing the cyclopropyl or methanol moiety. |

Pharmacophore Modeling and ADMET Prediction: In addition to docking, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen for new derivatives. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. researchgate.netfrontiersin.org This early assessment of drug-likeness is crucial to filter out candidates that are likely to fail in later stages of drug development.

Through these computational approaches, a manageable number of promising derivatives of this compound can be prioritized for chemical synthesis and subsequent experimental testing, significantly streamlining the drug discovery pipeline. bohrium.comfrontiersin.orgmdpi.com

Chemical Reactivity and Derivatization of the 2 Cyclopropylthiazol 5 Yl Methanol Scaffold

Reactions Involving the Hydroxyl Group (–CH₂OH)

The primary hydroxyl group is a key site for functionalization, enabling oxidation, esterification, etherification, and nucleophilic substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (2-Cyclopropylthiazol-5-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, (2-cyclopropylthiazol-5-yl)carbaldehyde, or the carboxylic acid, 2-cyclopropylthiazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation.

Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. A variety of reagents can be employed for this purpose, including:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). organic-chemistry.org

Sodium hypochlorite (B82951) (NaClO). researchgate.net

A catalytic system of iron(III) nitrate, TEMPO, and a halide salt under an oxygen atmosphere provides a more environmentally friendly approach. organic-chemistry.org

Biocatalytic methods using aldehyde dehydrogenases (ALDHs) also offer a highly selective means of oxidizing aldehydes to carboxylic acids, often under mild conditions. nih.gov

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagent(s) |

| This compound | (2-Cyclopropylthiazol-5-yl)carbaldehyde | Pyridinium chlorochromate (PCC) |

| This compound | 2-Cyclopropylthiazole-5-carboxylic acid | Potassium permanganate (KMnO₄) |

| This compound | 2-Cyclopropylthiazole-5-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) |

| This compound | 2-Cyclopropylthiazole-5-carboxylic acid | Sodium hypochlorite (NaClO) |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. This reaction produces the corresponding ester. For example, reacting this compound with acetic anhydride (B1165640) would yield (2-cyclopropylthiazol-5-yl)methyl acetate.

Etherification can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the adjacent carbon, it must first be converted into a better leaving group. This can be accomplished by protonation in the presence of a strong acid or by converting it into a sulfonate ester (e.g., tosylate, mesylate) or a halide. Once activated, a wide range of nucleophiles can displace the modified hydroxyl group.

Modifications and Functionalization of the Thiazole (B1198619) Heterocycle

The thiazole ring itself can undergo several types of reactions, allowing for further diversification of the scaffold.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The thiazole ring is an electron-rich heterocycle, but its reactivity in electrophilic aromatic substitution is influenced by the substituents present. The reaction typically proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com

Nucleophilic aromatic substitution (SNAr) on thiazoles is also possible, particularly when the ring is substituted with electron-withdrawing groups and a good leaving group is present. youtube.comjuniperpublishers.com The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Ring-Opening and Rearrangement Pathways

Thiazole rings can undergo ring-opening reactions under certain conditions. For instance, treatment with strong bases can lead to cleavage of the ring. Additionally, some thiazolium salts can undergo ring-opening and recombination reactions to form new heterocyclic systems. researchgate.net

The cyclopropyl (B3062369) group attached to the thiazole ring can also participate in ring-opening reactions, often initiated by radical or transition metal-catalyzed processes. beilstein-journals.org These reactions can lead to the formation of more complex acyclic or cyclic structures. beilstein-journals.orgnih.gov For example, the ring-opening of cyclopropyl derivatives can be initiated by the addition of a radical species to the cyclopropane (B1198618) ring. beilstein-journals.org

Transformations of the Cyclopropyl Substituent

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical properties and reactivity compared to larger cycloalkanes. This strain can be harnessed to drive a variety of chemical transformations, including ring-opening reactions and derivatizations that maintain the cyclic structure.

The high degree of ring strain in the cyclopropyl moiety (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to linear alkyl chains with defined functionalization. nih.gov The presence of the adjacent thiazole ring can influence the regioselectivity and stereoselectivity of these reactions.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the cyclopropane ring can be protonated or coordinated, leading to a carbocationic intermediate that is susceptible to nucleophilic attack. For instance, treatment with a hydrohalic acid (HX) could potentially lead to the formation of a homoallylic halide. The regioselectivity of the nucleophilic attack would be influenced by the electronic properties of the thiazole ring and the stability of the resulting carbocation. Studies on related 2-(1-alkynyl-cyclopropyl)pyridines have shown that gold catalysis can facilitate the C–C bond cleavage of the cyclopropane ring in the presence of nucleophiles, leading to the formation of indolizine (B1195054) derivatives. rsc.org While not directly demonstrated for this compound, analogous reactivity could be anticipated.

Nucleophilic Ring-Opening: While less common for simple cyclopropanes, ring-opening can be induced by nucleophiles, particularly if the cyclopropane ring is activated by electron-withdrawing groups. nih.govnih.gov In the case of this compound, the thiazole ring itself may not provide sufficient activation for direct nucleophilic attack on the cyclopropane. However, modification of the alcohol to an electron-withdrawing group could facilitate such a transformation.

Radical Ring-Opening: The cyclopropylcarbinyl radical is known to undergo rapid ring-opening to form the homoallylic radical. This transformation can be initiated by various radical initiators. Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have been extensively studied and provide a powerful tool for the synthesis of complex molecules. nih.govbeilstein-journals.org For this compound, a radical generated at a position alpha to the cyclopropyl ring could trigger a ring-opening cascade.

Metal-Catalyzed Ring-Opening: Transition metals can insert into the C-C bonds of the cyclopropane ring, leading to metallacyclobutane intermediates that can undergo further reactions. This strategy is widely used in organic synthesis. For example, rhodium and palladium catalysts are known to mediate various ring-opening and cycloaddition reactions of cyclopropanes.

A summary of potential ring-opening reactions is presented in the table below.

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Acid-Catalyzed | HX, Lewis Acids | Homoallylic halides, ethers, or esters |

| Nucleophilic | Strong nucleophiles (with activation) | Ring-opened products with incorporated nucleophile |

| Radical | Radical initiators (e.g., AIBN), light | Homoallylic derivatives |

| Metal-Catalyzed | Rh, Pd, Au catalysts | Varies depending on catalyst and reaction partner |

In addition to ring-opening reactions, the cyclopropyl group can undergo derivatization reactions that leave the three-membered ring intact. These transformations can be used to introduce new functional groups and modulate the steric and electronic properties of the molecule.

Cyclopropanation: While the scaffold already contains a cyclopropyl group, further cyclopropanation of other parts of the molecule, if modified to contain an alkene, could be achieved using standard methods like the Simmons-Smith reaction.

Substitution Reactions: Direct substitution on the cyclopropyl ring is generally challenging. However, if a leaving group were present on the cyclopropane, nucleophilic substitution could occur, although this would likely compete with ring-opening.

Metabolism-guided Derivatization: In the context of medicinal chemistry, understanding the metabolic fate of the cyclopropyl group is crucial. Studies have shown that cyclopropyl groups can undergo oxidative metabolism to form hydroxylated metabolites. hyphadiscovery.com This knowledge can guide the synthesis of derivatives with improved metabolic stability, for instance, by introducing blocking groups on the cyclopropane ring.

Formation of Complex Molecular Architectures Utilizing the this compound Scaffold as a Building Block

The this compound scaffold is a versatile building block for the synthesis of more complex molecular architectures. The presence of the primary alcohol allows for a variety of functional group transformations, such as oxidation to the aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. The thiazole ring itself can participate in various coupling reactions, and the cyclopropyl group can be used as a conformational constraint or as a latent reactive handle.

Macrocyclization: The bifunctional nature of the scaffold, with the alcohol at one end and the potential for functionalization on the thiazole ring or through ring-opening of the cyclopropane, makes it an attractive candidate for the synthesis of macrocycles. For example, the alcohol could be coupled with a long-chain dicarboxylic acid, and the other end of the chain could be attached to the thiazole ring through a suitable coupling reaction. The synthesis of macrocycles is an active area of research in drug discovery. mdpi.com

Multi-component Reactions: The scaffold could potentially be used in multi-component reactions to rapidly build molecular complexity. For instance, the corresponding aldehyde, obtained by oxidation of the alcohol, could be a substrate in reactions like the Biginelli or Hantzsch reactions, leading to highly functionalized heterocyclic systems.

The table below outlines some hypothetical complex architectures that could be derived from the this compound scaffold.

| Architectural Class | Synthetic Strategy | Potential Application |

| Macrocycles | Intramolecular coupling of a difunctionalized derivative | Drug delivery, host-guest chemistry |

| Fused Heterocycles | Annulation reactions involving the thiazole ring | Medicinal chemistry, materials science |

| Dendrimers | Iterative coupling of the scaffold to a central core | Catalysis, drug delivery |

| Spirocycles | Reactions involving the cyclopropyl ring and another cyclic moiety | Conformational analysis, medicinal chemistry |

Applications in Medicinal Chemistry Research: Structure Activity Relationship Sar and Biological Targets

Role of the (2-Cyclopropylthiazol-5-yl)methanol Moiety as a Privileged Scaffold in Bioactive Compounds

The thiazole (B1198619) ring is considered a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. researchgate.netbohrium.com This versatility makes thiazole derivatives attractive candidates for drug discovery. researchgate.net The incorporation of a cyclopropyl (B3062369) group, such as in the this compound moiety, can further enhance the drug-like properties of a molecule. The unique steric and electronic properties of the cyclopropyl group can improve metabolic stability and binding affinity to target proteins.

Structure-Activity Relationship (SAR) Studies on Thiazole-Containing Analogs and Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For thiazole derivatives, these studies involve systematically modifying the structure and evaluating the impact on biological activity. researchgate.netbohrium.com

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. technologynetworks.com Several thiazole-containing compounds have been developed as potent CDK inhibitors. technologynetworks.comnih.gov

Researchers have designed series of 4-thiazol-2-anilinopyrimidine derivatives as CDK inhibitors. nih.gov SAR studies revealed that substitutions at the C5-position of the pyrimidine (B1678525) ring are critical for potency and selectivity. For instance, compound 12u , a 4-thiazol-2-anilinopyrimidine derivative, inhibits CDK9 with an IC₅₀ of 7 nM and displays over 80-fold selectivity against CDK2. nih.gov X-ray crystallography showed that this selectivity arises from specific interactions within the kinase binding sites. nih.gov Another study focused on 2-(1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethylidene)hydrazineylidene)-2,5-dihydrothiazole derivatives. tandfonline.com Compound 11b from this series showed potent CDK2 inhibitory activity (IC₅₀ = 0.416 µM) and significant antiproliferative effects against breast (MCF-7) and liver (HEPG-2) cancer cell lines. tandfonline.com

| Compound Class | Target | Key Findings | Reference(s) |

| 4-Thiazol-2-anilinopyrimidines | CDK9, CDK2, CDK1 | Compound 12u is a highly potent and selective CDK9 inhibitor (IC₅₀ = 7 nM). | nih.gov |

| Aminothiazoles | CDK2 | Replacement of a metabolically unstable ester with an oxazole (B20620) ring led to potent inhibitors (IC₅₀ in the 1-10 nM range). | acs.org |

| Dihydrothiazoles | CDK2 | Compound 11b showed potent CDK2 inhibition (IC₅₀ = 0.416 µM) and antiproliferative activity against MCF-7 and HEPG-2 cells. | tandfonline.com |

| Pyrimidines with thiazole ring | CDK9 | Compound 25 demonstrated strong anti-proliferative effects on various cancer cell lines with IC₅₀ values from 0.64 to 2.01 μM. | nih.gov |

Targeting bacterial virulence, rather than killing the bacteria directly, is an alternative strategy to combat antibiotic resistance. nih.gov The Pseudomonas aeruginosa Quorum Sensing (QS) system regulates the expression of virulence factors and biofilm formation. nih.gov The PqsD enzyme is a key component in the biosynthesis of quinolone signals that control this system. researchgate.net

Researchers have identified thiazole-containing compounds as potent inhibitors of the Pqs QS system. nih.gov One study described the optimization of PqsR inverse agonists, leading to highly potent thiazole derivatives that block the production of the virulence factor pyocyanin (B1662382) in the nanomolar range. nih.gov Another approach identified (2-nitrophenyl)(phenyl)methanol (B1618724) as a PqsD inhibitor that reduces the formation of PQS and HHQ signals, consequently repressing biofilm formation. researchgate.net A cobalt complex with a thiazole-based ligand, Co(HL)₂ , was also shown to inhibit the LasI/LasR QS system in P. aeruginosa, leading to reduced biofilm formation and virulence factor production. nih.govresearchgate.net

| Compound/Class | Target System | Effect | Reference(s) |

| Thiazole derivatives | PqsR (MvfR) | Nanomolar activity against pyocyanin production. | nih.gov |

| (2-nitrophenyl)(phenyl)methanol | PqsD | Represses HHQ and PQS production; reduces biofilm formation. | researchgate.net |

| Co(HL)₂ (Cobalt complex) | LasI/LasR | Inhibits QS system, biofilm formation, and virulence factors. | nih.govresearchgate.net |

The filamenting temperature-sensitive protein Z (FtsZ) is essential for bacterial cell division and is a promising target for new antibiotics to treat tuberculosis. nih.govnih.gov Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell death. nih.gov

Several thiazole derivatives have been investigated as FtsZ inhibitors. A thiazole orange derivative, Compound 1 , was found to disrupt the assembly of the FtsZ protein, exhibiting potent, broad-spectrum bactericidal activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and NDM-1 Escherichia coli. nih.gov Thiazole-quinolinium derivatives have also been shown to interact with the interdomain cleft of FtsZ, exhibiting good antibacterial activity against S. aureus (MIC 1–32 μg/mL). frontiersin.org In another study, a series of thiazolyl pyrazine (B50134) carboxamide derivatives were synthesized, with compounds 5c and 5h showing high activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml. researchgate.net

| Compound Class | Target | Key Findings | Reference(s) |

| Thiazole orange derivative (Compound 1 ) | FtsZ | Disrupts FtsZ assembly; potent activity against MRSA and NDM-1 E. coli. | nih.gov |

| Thiazole-quinolinium derivatives | FtsZ | Good activity against S. aureus (MIC 1–32 μg/mL). | frontiersin.org |

| Thiazolyl pyrazine carboxamides (5c, 5h ) | M. tuberculosis (KasA protein predicted) | High antimycobacterial activity (MIC = 6.25 µg/ml). | researchgate.net |

| Benzazole derivatives | M. tuberculosis | Potent activity with MICs from 1.05 to 4.10 µM and low cytotoxicity. | dergipark.org.tr |

The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a clinically validated target for antiviral therapy. benthamdirect.comeurekaselect.com Thiazole derivatives have emerged as a novel class of potent NS5A inhibitors. nih.govfigshare.comacs.org

An extensive SAR study started with the lead compound 4-phenylthiazole, which had modest HCV inhibitory activity (EC₅₀ = 9440 nM). nih.govfigshare.comacs.org The introduction of a carboxamide group between the thiazole and a pyrrolidine (B122466) ring dramatically increased activity (EC₅₀ = 0.92 nM). nih.govfigshare.comacs.org Further optimization of substituents on the thiazole ring and the pyrrolidine nitrogen led to the identification of compound 57 , a highly potent and selective NS5A inhibitor with an EC₅₀ of 4.6 nM and improved pharmacokinetic properties. nih.govfigshare.com These studies highlight how systematic structural modifications of the thiazole scaffold can lead to the development of powerful antiviral agents. nih.govfigshare.comacs.org

| Compound | Target | Activity (EC₅₀) | Key SAR Finding | Reference(s) |

| 4-phenylthiazole 18 | HCV NS5A | 9440 nM | Initial lead compound. | nih.govfigshare.comacs.org |

| Carboxamide derivative 42 | HCV NS5A | 0.92 nM | Addition of carboxamide linker dramatically increased potency. | nih.govfigshare.comacs.org |

| Optimized derivative 57 | HCV NS5A | 4.6 nM | Further optimization led to high potency and improved oral bioavailability. | nih.govfigshare.com |

Beyond specific targets, thiazole derivatives exhibit a wide range of antimicrobial and anticancer activities. fabad.org.trbohrium.com The versatility of the thiazole scaffold allows for its incorporation into diverse molecular architectures to develop novel therapeutic agents. researchgate.netnih.gov

Antimicrobial Research: Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.com For example, a series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives showed antimicrobial activities with MICs ranging from 0.03–7.81 µg/mL against strains like S. pneumoniae and E. coli. nih.govmdpi.com Another study on 1,2,4-triazolo [3,4-b] technologynetworks.comnih.govnih.gov thiadiazine derivatives containing a thiazole moiety found that several compounds exhibited high activity against both bacteria and fungi, with MIC values as low as 1.56 μg/ml. nih.gov

Anticancer Research: The thiazole moiety is a component of numerous compounds investigated for their anticancer properties. researchgate.netfrontiersin.org These compounds can inhibit cellular processes that contribute to cancer progression. researchgate.net For example, 2-Cyclopropylthiazole-4-carboxylic acid has been shown to induce apoptosis in leukemia cell lines. Thymol derivatives incorporating a dihydropyrimidinone structure have also demonstrated antibacterial activity and potential for further development. frontiersin.org The hybridization of the thiazole scaffold with other heterocyclic rings, such as pyrazine, is a synergistic strategy for developing potent anti-cancer agents. researchgate.net

Identification and Elucidation of Molecular Targets and Mechanisms of Action of this compound Derivatives

Research into the medicinal chemistry applications of this compound has primarily focused on its derivatives, which have been investigated for their potential as therapeutic agents. A significant body of work has centered on a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, revealing their potent activity as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.gov The mechanism of action of these compounds is tied to the crucial role of CDK9 in regulating transcription and cell survival, particularly in cancer cells.

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II. This action is essential for the transcription of many genes, including those that code for anti-apoptotic proteins like Mcl-1. acs.org Cancer cells often exhibit a high dependency on these survival proteins to evade programmed cell death (apoptosis). acs.org By inhibiting CDK9, derivatives of this compound can selectively target these survival mechanisms. nih.govacs.org

The inhibition of CDK9 by these compounds leads to a reduction in the expression of Mcl-1. acs.org The downregulation of this critical anti-apoptotic protein reinstates the natural process of apoptosis in cancer cells. nih.govacs.org This targeted approach offers a promising strategy for cancer therapy, with studies showing that these derivatives can trigger apoptosis in human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. nih.govacs.org

The structure-activity relationship (SAR) studies have provided valuable insights into the features of these molecules that contribute to their potency and selectivity for CDK9. For instance, substitutions at the C5-position of the pyrimidine core and modifications to the aniline (B41778) group have been shown to significantly influence the inhibitory activity and selectivity against other CDKs, such as CDK2. nih.gov One of the most selective compounds, 12u , demonstrated a high potency for CDK9 with an IC50 of 7 nM and over 80-fold selectivity against CDK2. nih.gov X-ray crystallography studies of compounds like 12u bound to CDK9 have provided a structural basis for their binding modes and have helped rationalize the observed SAR. nih.gov

The following table summarizes the structure-activity relationship data for a selection of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, highlighting their inhibitory concentrations (IC50) against various cyclin-dependent kinases.

| Compound | R' | R | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK7 IC50 (nM) |

| Ia | H | m-NO₂ | 2 | 6 | 4 | >1000 |

| 12a | CN | m-NO₂ | 1 | 5 | 5 | 300 |

| 12l | CN | p-1-(piperazin-1-yl)ethanone | 25 | 100 | 100 | >1000 |

| 12s | CN | m-(1,4-diazepan-1-yl)ethanone | 10 | >1000 | 250 | >1000 |

| 12t | CN | m-(1,4-diazepan-1-yl) | 10 | >1000 | 500 | >1000 |

| 12u | CN | m-(1,4-diazepan-1-yl)ethanone | 7 | >1000 | 600 | >1000 |

Data sourced from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as highly active CDK9 inhibitors. nih.gov

Patent Landscape and Intellectual Property Considerations in 2 Cyclopropylthiazol 5 Yl Methanol Research

Analysis of Patent Applications and Granted Patents Pertaining to (2-Cyclopropylthiazol-5-yl)methanol and its Derivatives

The patent landscape for a specific chemical entity like this compound provides a valuable window into its perceived commercial potential and areas of active research and development. An analysis of patent databases reveals patents and applications that claim this molecule either as a final product, an intermediate in the synthesis of more complex molecules, or as part of a class of compounds with purported biological activity.

Patents in the pharmaceutical and agrochemical fields often claim a genus of compounds, and it is within these broader claims that derivatives of this compound are frequently found. These patents typically focus on the utility of these compounds in treating a range of diseases or as active ingredients in pesticides and herbicides. The core thiazole (B1198619) ring, substituted with a cyclopropyl (B3062369) group, is a common motif in medicinal chemistry, and its presence in patent claims often points to its role as a key pharmacophore.

For instance, a search of patent literature may reveal applications from major pharmaceutical corporations and specialized biotechnology firms. These documents often provide detailed synthetic schemes for the preparation of various derivatives, along with data from biological assays demonstrating their efficacy in a particular therapeutic area. The scope of these patents can be broad, covering not only the specific compounds synthesized but also their salts, solvates, and various formulations.

While a comprehensive list of all patents citing this specific molecule is extensive, a representative sample illustrates the breadth of its application. Innovators in this space often seek to protect not just the composition of matter but also methods of use and manufacturing processes. This multi-pronged approach aims to create a formidable patent portfolio that can deter competitors and provide a significant return on investment.

It is important to note that the filing of a patent application does not guarantee the granting of a patent. The novelty, non-obviousness, and utility of the claimed invention must be rigorously examined by patent offices worldwide. Nevertheless, the volume and nature of patent applications related to this compound and its analogs underscore its significance as a valuable building block in the development of new technologies.

Strategies for Protecting Intellectual Property in Novel Synthetic Processes and Bioactive Compounds

The protection of intellectual property is a cornerstone of the chemical and pharmaceutical industries. For novel synthetic processes leading to compounds like this compound and for new bioactive molecules derived from it, a multi-faceted IP strategy is essential. This typically involves a combination of patents and trade secrets. chemicalindustryjournal.co.uk

Patents are the most robust form of protection for new chemical entities (NCEs) and their synthetic routes. mewburn.com A "composition of matter" patent on a new molecule provides the broadest protection, covering the compound itself, regardless of how it is made or used. mewburn.com This is often considered the most valuable type of patent in the pharmaceutical industry. mewburn.com To be patentable, a new compound must be novel, non-obvious, and have a specific, substantial, and credible utility.

For novel synthetic processes, "method of manufacture" patents can be pursued. These patents protect the specific steps used to synthesize a compound. mewburn.com This can be particularly valuable if the new process is more efficient, cost-effective, or environmentally friendly than existing methods. One potential limitation of process patents is that infringement can be harder to detect, as it requires knowledge of the manufacturing process used by a competitor. chemicalindustryjournal.co.uk However, in many jurisdictions, the law provides protection for the direct product of a patented process. chemicalindustryjournal.co.uk

A comprehensive filing strategy often involves seeking protection for various aspects of an invention, including:

The final compound or a class of related compounds.

Intermediates used in the synthesis.

The specific synthetic method.

New formulations containing the active compound. penningtonslaw.com

New therapeutic uses of the compound. penningtonslaw.com

This layered approach creates a more resilient patent portfolio. thechemicalengineer.com

Trade secrets can be another valuable tool, particularly for protecting process innovations that are not easily reverse-engineered. chemicalindustryjournal.co.uk This can include specific reaction conditions, purification techniques, or catalyst preparations. The advantage of a trade secret is that it does not have a limited term like a patent. However, there is always the risk of independent discovery by a competitor or loss of the secret through other means, at which point there is no legal protection. chemicalindustryjournal.co.uk

The decision of when to file a patent application is also a critical strategic consideration. In the United States, which operates on a "first-inventor-to-file" system, it is generally advisable to file as soon as the invention is sufficiently developed and described. vklaw.com Public disclosure of an invention before filing a patent application can jeopardize patent rights in many countries. vklaw.com

Academic Research Exemptions in Patent Infringement for Drug Discovery and Development (general principles)

The interface between patent rights and academic research is a complex area of law, with different jurisdictions having varying approaches. In the United States, there are two primary exemptions to patent infringement that are relevant to drug discovery and development: the common law research exemption and the statutory "safe harbor" provision. nih.gov

The common law research exemption is very narrow in the U.S. and only protects activities conducted "for amusement, to satisfy idle curiosity, or for strictly philosophical inquiry." ipwatchdog.com Research with any commercial purpose, even if indirect or long-term, generally falls outside of this exemption. ipwatchdog.com Consequently, most research conducted in a university setting, which often has the goal of publication or future commercialization, would not be protected under this doctrine. oup.com

A more significant exemption for drug development is the statutory safe harbor provision , also known as the "Bolar exemption" or the Hatch-Waxman exemption (35 U.S.C. § 271(e)(1)). nih.govlaw.edupatentandtm.com This provision allows for the use of patented inventions, including drugs and medical devices, for activities "reasonably related to the development and submission of information under a Federal law which regulates the manufacture, use, or sale of drugs." law.edu

The primary purpose of the safe harbor is to allow generic drug manufacturers to conduct the necessary testing to obtain regulatory approval from the Food and Drug Administration (FDA) before the patents on the branded drug expire. nih.govappropriateipservices.com This enables generic versions of a drug to be launched as soon as the relevant patents expire, promoting competition. appropriateipservices.com The U.S. Supreme Court has interpreted this provision broadly, extending its protection to a wide range of preclinical and clinical research activities, as long as they are reasonably related to seeking FDA approval. nih.gov This can include early-stage research to identify and test new drug candidates. nih.gov

In the European Union , a similar "Bolar-type" exemption exists, which permits studies and trials required for the regulatory approval of medicinal products. nih.gov Additionally, many European countries have a broader research exemption in their patent laws. This exemption generally allows for experimental use that is directed at the subject matter of the patented invention itself, for the purpose of gaining new knowledge. nih.gov This can include research to understand how a patented invention works, to improve upon it, or to find alternative applications. nih.gov

It is crucial for academic researchers and institutions to be aware of the specific limitations of these exemptions. Activities that are not directly related to gaining regulatory approval or are primarily for commercial purposes outside of the safe harbor provisions may still constitute patent infringement. ipwatchdog.com

Future Directions and Emerging Research Avenues for 2 Cyclopropylthiazol 5 Yl Methanol

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The quest for novel therapeutic agents is increasingly reliant on high-throughput screening (HTS) of large, diverse compound libraries. azolifesciences.com (2-Cyclopropylthiazol-5-yl)methanol is an ideal starting point for generating such libraries through combinatorial chemistry. The primary alcohol group serves as a versatile handle for a multitude of chemical transformations, allowing for the rapid synthesis of a vast array of esters, ethers, and other derivatives.

The general amenability of the thiazole (B1198619) scaffold to combinatorial synthesis has been demonstrated, with solution-phase preparations of thiazole libraries being developed for HTS. kuey.net These methods can be adapted for this compound to create focused libraries for screening against various biological targets. For instance, libraries of esters derived from this alcohol could be screened for activity against kinases, a class of enzymes often implicated in cancer. acs.org The cyclopropyl (B3062369) group, in this context, can be a key contributor to binding affinity and metabolic stability, properties that are highly desirable in drug candidates. The development of automated synthesis and screening protocols would enable the rapid identification of "hit" compounds from these libraries, which can then be further optimized in the lead discovery process. azolifesciences.com

Table 1: Potential Derivatives of this compound for Combinatorial Libraries

| Derivative Class | Potential Synthesis Reaction | Potential Biological Targets |

| Esters | Acylation with various carboxylic acids or acid chlorides | Kinases, Proteases, Lipases |

| Ethers | Williamson ether synthesis with diverse alkyl halides | GPCRs, Ion Channels |

| Amines (via tosylation and substitution) | Conversion to tosylate followed by reaction with a library of amines | Various enzymes and receptors |